![molecular formula C13H11N5O3S B5614641 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5614641.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
The chemical compound appears to be a complex molecule that involves several functional groups, including a cyano group, a nitro group, and an acetamide linkage, indicating its potential for diverse chemical reactivity and significance in synthetic chemistry.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler molecules. For instance, Salian et al. (2017) discuss the synthesis and spectroscopic characterization of a related compound, highlighting the importance of specific reactants and conditions in the synthesis of complex molecules (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing cyclopenta[b]thienyl and pyrazolyl groups is often characterized using spectroscopic methods such as FT-IR, NMR, and LCMS, providing insights into the compound's structural features and confirming the success of the synthesis process.
Chemical Reactions and Properties
Compounds with cyano and nitro groups are reactive and can undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation. For example, the reaction pathways leading to the synthesis of heterocyclic derivatives from similar compounds demonstrate the reactivity of the cyanoacetamido moiety and its utility in creating diverse chemical structures (Shams, Mohareb, Helal, & Mahmoud, 2010).
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c14-4-10-9-2-1-3-11(9)22-13(10)16-12(19)7-17-6-8(5-15-17)18(20)21/h5-6H,1-3,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRGQGHOWLJNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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